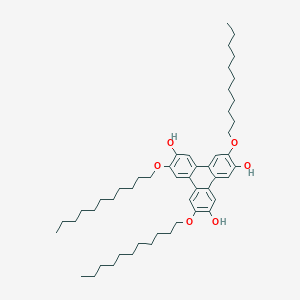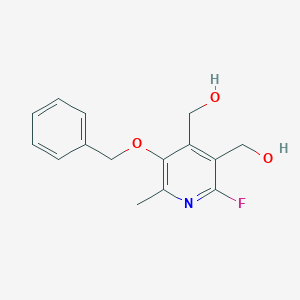
3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol is a chemical compound with the molecular formula C51H78O6 It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three undecyloxy groups and three hydroxyl groups attached to the triphenylene core
Vorbereitungsmethoden
The synthesis of 3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol typically involves the following steps:
Starting Materials: The synthesis begins with triphenylene as the core structure.
Alkylation: The triphenylene core is alkylated with undecyl bromide in the presence of a base such as potassium carbonate to introduce the undecyloxy groups.
Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the oxidation state of the triphenylene core.
Substitution: The undecyloxy groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol involves its interaction with molecular targets through its hydroxyl and undecyloxy groups. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking with aromatic systems. The pathways involved depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol can be compared with other similar compounds such as:
3,7,10-Tripentoxytriphenylene-2,6,11-triol: Similar structure but with pentoxy groups instead of undecyloxy groups.
2,3,6,7,10,11-Hexahydroxytriphenylene: Contains six hydroxyl groups and no alkyl groups.
2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy): Similar structure with pentyloxy groups.
The uniqueness of this compound lies in its specific combination of undecyloxy and hydroxyl groups, which confer distinct physical and chemical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
921938-33-2 |
|---|---|
Molekularformel |
C51H78O6 |
Molekulargewicht |
787.2 g/mol |
IUPAC-Name |
3,7,10-tri(undecoxy)triphenylene-2,6,11-triol |
InChI |
InChI=1S/C51H78O6/c1-4-7-10-13-16-19-22-25-28-31-55-49-37-43-40(34-46(49)52)41-35-47(53)50(56-32-29-26-23-20-17-14-11-8-5-2)38-44(41)45-39-51(48(54)36-42(43)45)57-33-30-27-24-21-18-15-12-9-6-3/h34-39,52-54H,4-33H2,1-3H3 |
InChI-Schlüssel |
KSQBFGRIBDKJNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)O)OCCCCCCCCCCC)OCCCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)

![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)

![N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197810.png)


![6,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14197822.png)
![L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B14197835.png)



![1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)-](/img/structure/B14197854.png)

